2,6-Dimethoxy-3-nitrobenzoic acid

Crystallography Solid-State Chemistry Hydrogen Bonding

Choose 2,6-Dimethoxy-3-nitrobenzoic acid for its non-interchangeable 2,6-dimethoxy-3-nitro substitution pattern — unavailable from generic 3-nitrobenzoic or 2,6-dimethoxybenzoic acid alternatives. Enhanced acidity (pKa ~3.16 vs. ~3.44–3.47 for analogs) enables preferential deprotonation and activation in amide coupling under mild conditions, critical for anti-inflammatory and analgesic API development. Distinct orthorhombic Pccm crystal packing and lower melting point (130–132°C) simplify recrystallization and permit melt-phase processing. Substituting a close analog risks divergent crystallization, solubility profiles, and synthesis failure.

Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
CAS No. 55776-17-5
Cat. No. B1587088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-3-nitrobenzoic acid
CAS55776-17-5
Molecular FormulaC9H9NO6
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O
InChIInChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyYIKBQFPTPKEFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-3-nitrobenzoic Acid (CAS 55776-17-5): A Differentiated Nitrobenzoic Acid Building Block for Pharmaceutical and Crystallographic Research


2,6-Dimethoxy-3-nitrobenzoic acid (CAS 55776-17-5) is a substituted benzoic acid derivative with a molecular formula of C₉H₉NO₆ and a molecular weight of 227.17 g/mol [1]. It features a carboxylic acid group, a nitro group at the 3-position, and methoxy groups at the 2- and 6-positions of the benzene ring . This specific substitution pattern imparts distinct physicochemical properties and solid-state behavior compared to its close analogs, making it a specialized intermediate in organic synthesis and a subject of interest in structural chemistry [2].

Why Generic Substitution Fails: The Unique Confluence of Steric and Electronic Effects in 2,6-Dimethoxy-3-nitrobenzoic Acid


The 2,6-dimethoxy-3-nitro substitution pattern creates a unique electronic and steric environment that cannot be replicated by simply interchanging other dimethoxy or nitrobenzoic acid derivatives. The combination of electron-donating methoxy groups ortho to the carboxylic acid and an electron-withdrawing nitro group meta to it modulates the acidity (pKa) and directs solid-state hydrogen bonding in ways that are distinct from both 2,6-dimethoxybenzoic acid and 3-nitrobenzoic acid . These differences manifest in critical physical properties like melting point and crystal packing, which directly impact purification, formulation, and downstream reactivity. Consequently, substituting a generic analog can lead to unexpected crystallization behavior, altered solubility profiles, and divergent outcomes in synthetic sequences where precise acid strength or molecular geometry is required [1].

Quantitative Evidence for 2,6-Dimethoxy-3-nitrobenzoic Acid Differentiation Against Key Analogs


Crystal Packing Motif: Unique Hydrogen-Bonded Chain vs. Dimeric Structures of Close Analogs

2,6-Dimethoxy-3-nitrobenzoic acid crystallizes in the orthorhombic space group Pccm with unit cell parameters a=14.837, b=18.096, c=7.501 Å, Z=8, and forms a hydrogen-bonded chain structure [1]. This is in contrast to the behavior of 2,6-dimethoxybenzoic acid, which, due to an anti-planar conformation of its OH group, does not form conventional dimeric units but is associated in chains stabilized by linear O-H⋯O hydrogen bonds [2]. However, the presence of the 3-nitro group in the target compound introduces a distinct steric and electronic perturbation, leading to a unique chain packing that is not observed for 2,6-dimethoxybenzoic acid or 3-nitrobenzoic acid alone.

Crystallography Solid-State Chemistry Hydrogen Bonding

Melting Point Depression Relative to 2,6-Dimethoxybenzoic and 3-Nitrobenzoic Acids

The melting point of 2,6-dimethoxy-3-nitrobenzoic acid is reported as 130-132°C . This is substantially lower than the melting point of 2,6-dimethoxybenzoic acid (185-187°C) and also lower than that of 3-nitrobenzoic acid (139-141°C) [1]. The significant melting point depression indicates weaker intermolecular forces in the solid state compared to its close analogs, which can be advantageous for certain processing techniques.

Physical Chemistry Thermal Analysis Purification

Enhanced Acidity (Lower pKa) Versus 2,6-Dimethoxybenzoic and 3-Nitrobenzoic Acids

The predicted pKa of 2,6-dimethoxy-3-nitrobenzoic acid is 3.16±0.29 . This is lower than the experimentally determined pKa of 2,6-dimethoxybenzoic acid (3.44 at 25°C) and also lower than that of 3-nitrobenzoic acid (3.47 in water) [1]. The lower pKa indicates higher acidity, which is attributed to the combined electron-withdrawing effect of the nitro group and the electron-donating methoxy groups ortho to the carboxyl group, creating a net increase in acid strength.

Acid-Base Chemistry Reactivity Extraction

Predicted Boiling Point and Density Differentiate from Unsubstituted 3-Nitrobenzoic Acid

2,6-Dimethoxy-3-nitrobenzoic acid exhibits a predicted boiling point of 420.7±45.0 °C at 760 mmHg and a predicted density of 1.403±0.06 g/cm³ . In comparison, 3-nitrobenzoic acid has a reported boiling point of approximately 340.7°C at 760 mmHg . The significantly higher predicted boiling point for the dimethoxy derivative reflects increased molecular weight and altered intermolecular forces, which can impact its behavior in high-temperature synthetic processes and purification strategies.

Process Chemistry Distillation Formulation

High-Value Application Scenarios for 2,6-Dimethoxy-3-nitrobenzoic Acid in Pharmaceutical and Material Sciences


Pharmaceutical Intermediate with Enhanced Acidity for Specific Coupling Reactions

The enhanced acidity (predicted pKa ~3.16) of 2,6-dimethoxy-3-nitrobenzoic acid, compared to 2,6-dimethoxybenzoic acid (pKa 3.44) and 3-nitrobenzoic acid (pKa 3.47), makes it a preferred carboxylic acid coupling partner in amide bond formation under mildly basic conditions . This property is valuable in the synthesis of active pharmaceutical ingredients (APIs) where precise control over deprotonation and activation is required, particularly for the development of anti-inflammatory and analgesic drug candidates .

Crystallography and Solid-State Chemistry Model Compound

The unique hydrogen-bonded chain structure of 2,6-dimethoxy-3-nitrobenzoic acid, which contrasts with the dimeric or alternative chain motifs of its analogs, makes it an important model compound for studying intermolecular interactions and crystal engineering . Its distinct orthorhombic Pccm packing can be leveraged in the design of co-crystals and in fundamental research on the relationship between molecular substitution patterns and solid-state architecture .

Specialty Building Block in Organic Synthesis with Favorable Physical Properties

The relatively low melting point (130-132°C) of 2,6-dimethoxy-3-nitrobenzoic acid, compared to its close analogs, can facilitate melt-phase reactions and simplify purification via recrystallization from a wider range of solvents . Furthermore, its predicted higher boiling point and density (1.403 g/cm³) offer distinct handling characteristics in continuous flow chemistry and high-temperature synthetic sequences where standard 3-nitrobenzoic acid derivatives may be less suitable .

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